2-Benzyloxy-1-ethoxy-d5-pyrocatechol
Overview
Description
2-Benzyloxy-1-ethoxy-d5-pyrocatechol is a deuterated compound with the molecular formula C15H11D5O2 and a molecular weight of 233.32 g/mol . This compound is a stable isotope-labeled analog of 2-benzyloxy-1-ethoxy-pyrocatechol, where five hydrogen atoms are replaced by deuterium. It is primarily used in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyloxy-1-ethoxy-d5-pyrocatechol typically involves the deuteration of 2-benzyloxy-1-ethoxy-pyrocatechol. The process includes the following steps:
Starting Material: The synthesis begins with 2-benzyloxy-1-ethoxy-pyrocatechol.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and controlled environments to ensure the consistent incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-1-ethoxy-d5-pyrocatechol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Catechols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyloxy-1-ethoxy-d5-pyrocatechol is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 2-benzyloxy-1-ethoxy-d5-pyrocatechol involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and metabolic stability, making it a valuable tool in studying enzyme-catalyzed reactions and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-ethoxy-pyrocatechol: The non-deuterated analog.
2-Benzyloxy-1-methoxy-pyrocatechol: A similar compound with a methoxy group instead of an ethoxy group.
2-Benzyloxy-1-propoxy-pyrocatechol: A similar compound with a propoxy group instead of an ethoxy group.
Uniqueness
2-Benzyloxy-1-ethoxy-d5-pyrocatechol is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies, making it a valuable tool in various scientific fields .
Properties
IUPAC Name |
1-(1,1,2,2,2-pentadeuterioethoxy)-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-2-16-14-10-6-7-11-15(14)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODPBTDHZVQWMK-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556035 | |
Record name | 1-(Benzyloxy)-2-[(~2~H_5_)ethyloxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117320-29-3 | |
Record name | 1-(Benzyloxy)-2-[(~2~H_5_)ethyloxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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